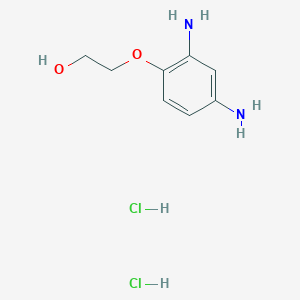

2-(2,4-Diaminophenoxy)ethanol dihydrochloride

Description

The exact mass of the compound 2-(2,4-Diaminophenoxy)ethanol dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 2-(2,4-Diaminophenoxy)ethanol dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Diaminophenoxy)ethanol dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,4-diaminophenoxy)ethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.2ClH/c9-6-1-2-8(7(10)5-6)12-4-3-11;;/h1-2,5,11H,3-4,9-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYWXJXCQSDNHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)N)OCCO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

70643-19-5 (Parent) | |

| Record name | 2-(2,4-Diaminophenoxy)ethanol dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066422955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3070462 | |

| Record name | Ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3070462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [MSDSonline] Light grey to light pink solid; [EC] | |

| Record name | 2-(2,4-Diaminophenoxy)ethanol dihydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5151 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

66422-95-5, 11138-66-2 | |

| Record name | 2-(2,4-Diaminophenoxy)ethanol dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066422955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3070462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-diaminophenoxy)ethanol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Xanthan gum | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIAMINOPHENOXYETHANOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5Y843J6KQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(2,4-DIAMINOPHENOXY)ETHANOL DIHYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6259 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

2-(2,4-Diaminophenoxy)ethanol dihydrochloride chemical properties

An In-depth Technical Guide to 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and cosmetic chemistry. It delves into the core chemical properties, synthesis, applications, and safety considerations of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride, providing field-proven insights and validated protocols.

Introduction: A Pivotal Intermediate in Modern Chemistry

2-(2,4-Diaminophenoxy)ethanol dihydrochloride (CAS No: 66422-95-5) is an aromatic amine derivative that has garnered significant attention for its versatile applications, most notably as a key intermediate in the formulation of oxidative hair dyes.[1] Its molecular structure, featuring a diaminophenyl group coupled with a hydroxyethoxy chain, imparts a unique combination of reactivity and stability, making it an indispensable component in cosmetic science.[2] Beyond its primary role in hair colorants, this compound also serves as a valuable building block in pharmaceutical synthesis and as a biochemical tool in proteomics research.[3][4]

This document provides an in-depth analysis of its chemical and physical characteristics, synthesis pathways, reactivity, and safe handling protocols, grounded in authoritative data to support research and development endeavors.

Core Chemical and Physical Properties

The physical state and thermal properties of a compound are critical indicators of its behavior during manufacturing and formulation. 2-(2,4-Diaminophenoxy)ethanol dihydrochloride typically presents as a light grey to white or pale pink-grey crystalline powder, a form that facilitates handling and precise measurement in industrial settings.[1][5] Its high melting point (222-224°C) and boiling point (432.7°C) signify considerable thermal stability, a crucial attribute for withstanding the conditions of chemical synthesis and product formulation.[1]

The dihydrochloride salt form significantly enhances its water solubility (425 g/L at 20°C), a key property for its application in aqueous-based hair dye formulations.[2][6]

Table 1: Physicochemical Properties of 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride

| Property | Value | Source(s) |

| IUPAC Name | 2-(2,4-diaminophenoxy)ethanol;dihydrochloride | [7] |

| Synonyms | 2,4-Diaminophenoxyethanol 2HCl, 4-(2-Hydroxyethoxy)-1,3-benzenediamine dihydrochloride | [2][3] |

| CAS Number | 66422-95-5 | [1] |

| Molecular Formula | C₈H₁₄Cl₂N₂O₂ | [1] |

| Molecular Weight | 241.11 g/mol | [7] |

| Appearance | Grey to pale pink-grey powder/crystals | [8] |

| Melting Point | 222 - 224 °C | [1][4] |

| Boiling Point | 432.7 °C | [1] |

| Flash Point | 215.5 °C | [1][6] |

| Water Solubility | 425 g/L at 20°C | [5][6] |

| Other Solubilities | Soluble in methanol, ethanol, DMSO.[6][9] Insoluble in acetone, chloroform.[4] | |

| Purity (Typical) | ≥98.5% (by HPLC) | [1][4] |

Synthesis and Manufacturing Pathway

The industrial synthesis of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride is a well-established multi-step process. The causality behind this pathway is efficiency and yield, starting from readily available bulk chemicals. The process begins with a Williamson ether synthesis, followed by catalytic hydrogenation, and concludes with salt formation to produce the stable, water-soluble final product.[8][10][11]

The synthesis can be logically broken down into three core sections: Condensation, Hydrogenation, and Salification.[11][12]

Caption: General synthesis workflow for 2-(2,4-Diaminophenoxy)ethanol dihydrochloride.

Experimental Protocol: Synthesis

This protocol is a synthesized representation based on established patent literature.[11][13]

Part 1: Condensation (Williamson Ether Synthesis)

-

Charge a reactor with ethylene glycol and begin agitation.

-

Add 2,4-dinitrochlorobenzene to the reactor. Maintain a temperature of approximately 80°C.[11]

-

Slowly add an alkaline catalyst, such as sodium carbonate, to the mixture.

-

Increase the temperature to around 140°C and maintain for several hours to drive the condensation reaction to completion.[11]

-

Upon completion (verified by TLC analysis), quench the reaction by adding water.

-

Cool the mixture to precipitate the intermediate product, β-2,4-dinitrophenoxyethanol.

-

Filter and wash the precipitate with deionized water until the pH is neutral.

Part 2: Hydrogenation (Reduction)

-

Prepare a solution of the β-2,4-dinitrophenoxyethanol intermediate in a suitable solvent (e.g., ethanol or water) within a hydrogenation reactor.

-

Introduce a hydrogenation catalyst, such as a Palladium-Iron (Pd-Fe) adsorptive resin.[10]

-

Pressurize the reactor with hydrogen gas (e.g., up to 12 kg/cm ²).[13]

-

Maintain the reaction under controlled temperature and pressure until the reduction of the nitro groups to amino groups is complete.

Part 3: Salification and Purification

-

Filter the reaction mixture to remove the catalyst.

-

Acidify the filtrate containing the 2,4-diaminophenoxyethanol base with hydrochloric acid to a specific pH (e.g., pH 1) to form the dihydrochloride salt.[13]

-

Initiate precipitation of the final product through cooling and/or vacuum distillation to remove the solvent.[13]

-

Isolate the crystalline 2-(2,4-Diaminophenoxy)ethanol dihydrochloride product via centrifugation.

-

Wash the final product with a chilled, pH-adjusted solution and dry under vacuum.

Chemical Reactivity and Applications

Primary Application: Oxidative Hair Dyes

The principal application of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride is as a "coupler" or "secondary intermediate" in permanent oxidative hair dye formulations.[1][8] In this system, it does not produce color on its own but reacts with a "primary intermediate" (a developer, such as p-phenylenediamine) in the presence of an oxidizing agent (typically hydrogen peroxide).[1]

This reaction forms large, stable colorant molecules that are trapped within the hair shaft, resulting in long-lasting color.[1][14] The specific shade produced depends on the combination of couplers and developers used. The choice to use this compound is based on its ability to reliably form specific color tones when paired with developers, contributing to a broad and predictable color palette.

Caption: Role as a coupler in the oxidative hair dyeing process.

Other Industrial and Research Uses

Beyond cosmetics, this compound is utilized as:

-

A Pharmaceutical Building Block: It serves as a starting material or intermediate in the synthesis of more complex pharmaceutical agents.[4]

-

A Biochemical for Research: It is used in proteomics research, though specific applications are proprietary.[3]

-

A Cross-linking Agent: It has been noted for its use in the production of emulsions.[15]

Stability and Storage

To maintain its integrity, 2-(2,4-Diaminophenoxy)ethanol dihydrochloride should be stored in a cool, dry, and well-ventilated place, preferably under an inert atmosphere.[16][17] It is sensitive to air and should be kept in tightly closed containers.[5] The compound is incompatible with strong oxidizing agents, which can lead to hazardous reactions.[17][18] Thermal decomposition can release toxic and corrosive gases such as nitrogen oxides (NOx), carbon monoxide, carbon dioxide, and hydrogen chloride (HCl).[18][19]

Safety, Toxicology, and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemical compounds is paramount. The following information is synthesized from multiple safety data sheets (SDS) and regulatory assessments.

Hazard Identification and Classification

The compound is classified under GHS with specific hazard statements. It is crucial that all personnel handling this substance are aware of these risks.

Table 2: GHS Hazard and Precautionary Statements

| Type | Code | Statement | Source(s) |

| Hazard | H302 | Harmful if swallowed. | [20] |

| Hazard | H315 | Causes skin irritation. | [16] |

| Hazard | H317 | May cause an allergic skin reaction. | [20] |

| Hazard | H319 | Causes serious eye irritation. | [16][20] |

| Hazard | H335 | May cause respiratory irritation. | |

| Hazard | H411 | Toxic to aquatic life with long lasting effects. | [20] |

| Precautionary | P261 | Avoid breathing dust. | [20] |

| Precautionary | P280 | Wear protective gloves/eye protection. | [20] |

| Precautionary | P302+P352 | IF ON SKIN: Wash with plenty of water. | [20] |

| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [20] |

Toxicological Profile

-

Acute Oral Toxicity: The LD50 in rats is approximately 1000 mg/kg, classifying it as harmful if swallowed.[9][14]

-

Skin and Eye Irritation: The compound is considered an irritant to the skin and a serious irritant to the eyes.[14][16] Studies in rabbits showed moderate to marked chemosis and conjunctival redness.[14]

-

Sensitization: It is a known skin sensitizer, meaning it can cause an allergic reaction upon contact.[1][20] Preliminary patch tests are recommended for final products containing this ingredient.[1]

-

Regulatory Standing: The European Union's Scientific Committee on Consumer Safety (SCCS) has deemed it safe for use in oxidative hair dyes at a maximum final concentration of 2.0% (as hydrochloride) after mixing with hydrogen peroxide.[1][9]

Protocol: Safe Handling and Emergency Procedures

This self-validating protocol ensures user safety by mandating engineering controls and appropriate PPE.

1. Engineering Controls & PPE:

-

Handle the substance in a well-ventilated area, preferably within a chemical fume hood, to avoid dust inhalation.[17][19]

-

Wear appropriate personal protective equipment (PPE):

-

Eye/Face Protection: Tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[18][20]

-

Skin Protection: Compatible chemical-resistant gloves and protective clothing to prevent skin contact.[18]

-

Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[18]

-

2. Handling and Storage:

-

Avoid formation of dust and aerosols.[17]

-

Keep containers tightly closed in a cool, dry place away from incompatible materials like strong oxidizers.[17][19]

-

Wash hands thoroughly after handling and before breaks.[17]

3. First-Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if possible. Seek immediate medical attention.[18][19]

-

Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes while removing all contaminated clothing. If skin irritation or a rash occurs, seek medical attention.[18][19]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician. Never give anything by mouth to an unconscious person.[19]

-

Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, administer artificial respiration and seek medical attention.[18]

4. Spill and Disposal:

-

For spills, sweep up the material without creating dust and place it in a suitable, closed container for disposal.[17]

-

Ventilate the area and wash the spill site after material pickup is complete.[18]

-

Dispose of the waste material by dissolving it in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber, in accordance with local, state, and federal regulations.[18]

Conclusion

2-(2,4-Diaminophenoxy)ethanol dihydrochloride is a compound of significant industrial value, particularly in the cosmetics sector. Its well-defined chemical and physical properties, established synthesis routes, and predictable reactivity make it a reliable component in oxidative hair colorant systems. However, its profile as a skin/eye irritant and potential sensitizer necessitates strict adherence to safety and handling protocols. This guide provides the foundational technical knowledge for scientists and researchers to utilize this versatile intermediate effectively and safely in their work.

References

-

LookChem. (n.d.). Exploring 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride: A Key Hair Dye Intermediate. Retrieved from [Link]

-

ChemBK. (2024). 2-(2,4-diaminophenoxy)ethanol dihydrochloride. Retrieved from [Link]

-

Cosmetic Ingredient Review. (2024). 2,4-Diaminophenoxyethanol HCl - CIR Report Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2',4'-Diaminophenoxy)ethanol dihydrochloride. Retrieved from [Link]

-

Cosmetic Ingredient Review. (2024). 2,4-Diaminophenoxyethanol HCl - CIR Report Data Sheet. Retrieved from [Link]

-

Jayvir Dye Chem. (n.d.). 2-(2,4-diaminophenoxy) ethanol dihydrochloride (ded). Retrieved from [Link]

-

Chemstar. (n.d.). 2,4 diaminophenoxyethanol di hcl. Retrieved from [Link]

-

Scientific Committee on Consumer Products (SCCP). (2006). Opinion on 2,4-Diaminophenoxyethanol and its salts. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2,4-diaminophenoxyethanol HCl. Retrieved from [Link]

-

ResearchGate. (2010). Synthesis of β-2, 4-diaminophenoxyethanol dihydrochloride with Pd-Fe adsorptive resin as catalyst. Retrieved from [Link]

- Google Patents. (2013). CN103396327B - Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride.

- Google Patents. (2013). CN103396327A - Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride.

-

Patsnap. (n.d.). Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride. Retrieved from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. CAS 66422-95-5: 2,4-Diaminophenoxyethanol dihydrochloride [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. 2-(2,4-diaminophenoxy) ethanol dihydrochloride (ded) [jayvirdyechem.com]

- 5. 66422-95-5 | CAS DataBase [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. 2-(2',4'-Diaminophenoxy)ethanol dihydrochloride | C8H14Cl2N2O2 | CID 47932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-(2,4-Diaminophenoxy)ethanol dihydrochloride | 66422-95-5 [chemicalbook.com]

- 9. ec.europa.eu [ec.europa.eu]

- 10. researchgate.net [researchgate.net]

- 11. CN103396327A - Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride - Google Patents [patents.google.com]

- 12. Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 13. CN103396327B - Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride - Google Patents [patents.google.com]

- 14. cir-safety.org [cir-safety.org]

- 15. 2,4-Diaminophenoxyethanol 2HCl | 66422-95-5 | FD38978 [biosynth.com]

- 16. 2-(2,4-Diaminophenoxy)ethanol dihydrochloride | 66422-95-5 [amp.chemicalbook.com]

- 17. jayorganics.com [jayorganics.com]

- 18. biosynth.com [biosynth.com]

- 19. datasheets.scbt.com [datasheets.scbt.com]

- 20. echemi.com [echemi.com]

A Comprehensive Technical Guide to 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride: Structure, Synthesis, Analysis, and Application

Abstract: This technical guide provides an in-depth examination of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride (CAS No: 66422-95-5), an aromatic organic compound of significant interest in the cosmetic and pharmaceutical industries. Primarily known for its role as an oxidative hair dye intermediate, this document elucidates its core chemical structure, physicochemical properties, and established synthetic pathways. Furthermore, it details validated analytical methodologies for purity assessment, discusses its mechanism and applications, and provides a thorough overview of its toxicological profile and safe handling procedures. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this compound.

Chemical Identity and Physicochemical Properties

Nomenclature and Structure

2-(2,4-Diaminophenoxy)ethanol dihydrochloride is an aromatic amine salt. Its identity is established by several key identifiers:

-

IUPAC Name: 2-(2,4-diaminophenoxy)ethanol;dihydrochloride[1]

-

Common Synonyms: 4-(2-Hydroxyethoxy)-1,3-phenylenediamine dihydrochloride, 2,4-Diaminophenoxyethanol 2HCl, IMEXINE OAJ[1][5][8]

The molecule consists of a 1,3-phenylenediamine (or diaminobenzene) core, substituted at position 4 with a 2-hydroxyethoxy group. The dihydrochloride form indicates that the two basic amine groups are protonated and associated with two chloride counter-ions.

Molecular Structure Diagram

Caption: Chemical structure of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride.

Physicochemical Properties

The physical and chemical characteristics of this compound are critical for its formulation and application.

| Property | Value | Source(s) |

| Appearance | Grey to pale pink-grey powder | [2][4][5] |

| Water Solubility | 425 g/L at 20°C | [4][5] |

| Other Solubilities | Soluble in methanol, ethanol, and DMSO | [4] |

| Flash Point | 215.5°C | [4] |

| log P (octanol/water) | 0.99 | [9] |

| Vapor Pressure | 0 Pa at 20°C | [4] |

Synthesis and Manufacturing

The industrial preparation of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride is a multi-step process that leverages common organic transformations. The most prevalent route begins with 2,4-dinitrochlorobenzene.[2][10]

Synthetic Pathway Overview

The synthesis can be logically divided into three core stages:

-

Condensation (Williamson Ether Synthesis): 2,4-dinitrochlorobenzene is reacted with ethylene glycol in an alkaline environment. The base (e.g., NaOH) deprotonates ethylene glycol, forming a potent nucleophile that displaces the chlorine atom on the aromatic ring to form an ether linkage. This yields the intermediate, β-2,4-dinitrophenoxyethanol.[2][10][11]

-

Hydrogenating Reduction: The two nitro groups (-NO₂) on the intermediate are reduced to primary amine groups (-NH₂). This is typically achieved through catalytic hydrogenation under pressure using a catalyst such as a Palladium-Iron (Pd-Fe) adsorptive resin.[2][10][11]

-

Salt Formation (Salification): The resulting diamine free base, 2-(2,4-diaminophenoxy)ethanol, is treated with hydrochloric acid. The acidic HCl protonates the basic amine groups, forming the stable, water-soluble dihydrochloride salt, which can then be isolated and purified.[2][10]

Synthesis Workflow Diagram

Caption: General three-step synthesis pathway for the target compound.

Detailed Synthesis Protocol

The following protocol is a representative laboratory-scale synthesis based on established methodologies.[11][12]

-

Step 1: Synthesis of β-2,4-Dinitrophenoxyethanol

-

To a reaction vessel equipped with a stirrer and condenser, add 1,5-dichloro-2,4-dinitrobenzene and a protic or polar aprotic solvent (e.g., dichloromethane).

-

Add an excess of 1,2-propylene glycol (molar ratio of approximately 1:8 to the dinitrobenzene).[12]

-

Heat the mixture to 50-60°C and maintain the reaction for 20 hours.[12]

-

Upon completion, the solvent is removed under vacuum to yield the crude intermediate product.

-

-

Step 2: Reduction to 2-(2,4-Diaminophenoxy)ethanol

-

Dissolve the intermediate from Step 1 in a suitable solvent such as dichloromethane.

-

Transfer the solution to a hydrogenation reactor. Add a catalyst (e.g., Pd-Fe resin) and a reducing agent.

-

Pressurize the reactor with hydrogen gas and heat to 50-60°C for 4-5 hours.[12]

-

Monitor the reaction for the disappearance of the starting material. After completion, filter off the catalyst.

-

-

Step 3: Formation and Isolation of the Dihydrochloride Salt

-

To the solution from Step 2, add hydrochloric acid and water.[12]

-

Perform vacuum concentration to remove water and the organic solvent.[12]

-

Add ethanol to the residue and reflux for 4-5 hours.[12]

-

Finally, add additional hydrochloric acid for complete acidification to precipitate the 2-(2,4-diaminophenoxy)ethanol dihydrochloride salt.

-

Collect the solid by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum. Purity of different batches has been reported to range from 98.7% to 99.4%.[9]

-

Analytical Methodologies

Ensuring the purity and identity of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride is crucial for its use in regulated applications like cosmetics. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

High-Performance Liquid Chromatography (HPLC) Protocol

This reverse-phase (RP) HPLC method is suitable for the analysis and separation of the target compound.[13]

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: Newcrom R1 reverse-phase column.[13]

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid as a modifier.[13]

-

Causality: Phosphoric acid helps to protonate silanol groups on the column and ensure sharp peak shapes for the amine compound.

-

-

Mass-Spectrometry (MS) Compatibility: For applications requiring MS detection (e.g., pharmacokinetic studies), phosphoric acid must be replaced with a volatile acid like formic acid to avoid contaminating the MS ion source.[13]

-

Methodology:

-

Prepare the mobile phase and degas thoroughly.

-

Prepare a standard solution of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride in a suitable diluent (e.g., a water/methanol mixture).

-

Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution and record the chromatogram.

-

The retention time and peak area can be used for identification and quantification. This method is scalable for preparative separation to isolate impurities.[13]

-

Applications and Mechanism of Action

Primary Application in Cosmetics

The predominant use of this compound is as an oxidative ("permanent") hair colorant.[2][9][14] It functions as a "coupler" or "secondary intermediate."

-

Mechanism in Hair Dyeing: In a typical hair dye formulation, it is mixed with an oxidizing agent (usually hydrogen peroxide) and a primary intermediate (e.g., p-phenylenediamine). The hydrogen peroxide oxidizes the primary intermediate, which then reacts with the coupler (2,4-diaminophenoxyethanol) to form larger, colored polymer molecules that are trapped within the hair shaft, resulting in a permanent color change.[9]

-

Regulatory Context: Its use in cosmetics is restricted in several regions, including the European Union, Canada, and New Zealand.[14] The EU's Scientific Committee on Consumer Safety (SCCS) concluded that its use as an oxidative hair dye at a maximum on-head concentration of 2.0% (after mixing with hydrogen peroxide) does not pose a risk to consumer health, apart from its potential to cause skin sensitization.[8][14]

Research and Pharmaceutical Applications

Beyond cosmetics, it is used as a pharmaceutical intermediate and a biochemical for proteomics research.[2][7] Its structure, featuring multiple reactive sites (amines, hydroxyl group, aromatic ring), makes it a versatile building block for synthesizing more complex molecules. It has also been investigated as a cross-linking agent in the production of emulsions.[6]

Safety, Toxicology, and Handling

A thorough understanding of the toxicological profile is essential for safe handling and risk assessment.

Toxicological Profile Summary

| Endpoint | Result | Species | Source(s) |

| Acute Oral Toxicity (LD₅₀) | ~1000 - 1160 mg/kg bw | Rat, Mouse | [14] |

| Skin Irritation | Non-irritating to minimally irritating | Rabbit | [14] |

| Eye Irritation | Irritant; can cause serious eye damage | Rabbit | [14][15] |

| Skin Sensitization | Positive; can cause an allergic skin reaction | Mouse | [3][14][15] |

| Genotoxicity | Suspected of causing genetic defects (H341) | N/A |

Key Health Hazards

-

Harmful if Swallowed: The compound has moderate acute oral toxicity.[3][14]

-

Skin Sensitization: This is the most critical health effect for risk characterization.[14] Repeated contact may lead to allergic contact dermatitis.[3]

-

Eye Damage: Direct contact can cause serious irritation or damage to the eyes.[14]

Safe Handling and Storage Protocol

Adherence to good laboratory practice is mandatory when handling this chemical.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, compatible chemical-resistant gloves, and a lab coat.[3][16] In areas with dust formation, use a NIOSH/MSHA-approved respirator.[16]

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood. Provide appropriate exhaust ventilation where dust is formed.[3] A safety shower and eye wash station should be readily available.[16]

-

Handling Procedures: Avoid contact with skin and eyes.[3] Avoid the formation and inhalation of dust.[3][16] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[16]

-

Storage: Store in a cool, dry, and well-ventilated place.[3] Keep the container tightly closed.[3] Recommended long-term storage is at 2°C - 8°C.[6]

-

Spill & Disposal: In case of a spill, sweep up the solid material, avoiding dust creation, and place it in a suitable, closed container for disposal.[3] Dispose of contents/container to an approved waste disposal plant.

Conclusion

2-(2,4-Diaminophenoxy)ethanol dihydrochloride is a well-characterized compound with a defined structure and established synthetic routes. Its primary commercial value lies in its function as a key component in oxidative hair dye formulations. While effective, its use is governed by a significant toxicological profile, particularly its potential as a skin sensitizer, which necessitates strict adherence to safety and handling protocols. The analytical methods outlined provide a robust framework for quality control, ensuring its purity for both cosmetic and research applications.

References

-

ChemBK. (2024). 2-(2,4-diaminophenoxy)ethanol dihydrochloride. Retrieved from [Link]

-

Australian Government Department of Health. (2015). Ethanol, 2-(2,4-diaminophenoxy)-, dihydrochloride: Human health tier II assessment. Retrieved from [Link]

-

Cosmetic Ingredient Review. (2024). 2,4-Diaminophenoxyethanol HCl - CIR Report Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2',4'-Diaminophenoxy)ethanol dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Scientific Committee on Consumer Safety (SCCS). (2010). Opinion on 2,4-diaminophenoxyethanol dihydrochloride and sulfate (A42). European Commission. Retrieved from [Link]

-

Cosmetic Ingredient Review. (2024). Amended Safety Assessment of 2,4-Diaminophenoxyethanol HCl and 2,4-Diaminophenoxyethanol Sulfate as Used in Cosmetics. Retrieved from [Link]

-

Patsnap. (n.d.). Preparation method of 2,4-diaminophenoxyethanol hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of β-2, 4-diaminophenoxyethanol dihydrochloride with Pd-Fe adsorptive resin as catalyst. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 2,4-Diaminophenoxyethanol dihydrochloride. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride (1:2) on Newcrom R1 HPLC column. Retrieved from [Link]

- Google Patents. (n.d.). CN103396327A - Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride.

-

Scientific Committee on Consumer Products (SCCP). (2006). Opinion on 2,4-Diaminophenoxyethanol and its salts. European Commission. Retrieved from [Link]

Sources

- 1. 2-(2',4'-Diaminophenoxy)ethanol dihydrochloride | C8H14Cl2N2O2 | CID 47932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(2,4-Diaminophenoxy)ethanol dihydrochloride | 66422-95-5 [chemicalbook.com]

- 3. jayorganics.com [jayorganics.com]

- 4. chembk.com [chembk.com]

- 5. 2-(2,4-Diaminophenoxy)ethanol dihydrochloride | 98112-77-7 | Benchchem [benchchem.com]

- 6. 2,4-Diaminophenoxyethanol 2HCl | 66422-95-5 | FD38978 [biosynth.com]

- 7. scbt.com [scbt.com]

- 8. health.ec.europa.eu [health.ec.europa.eu]

- 9. cir-safety.org [cir-safety.org]

- 10. CN103396327A - Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Preparation method of 2,4-diaminophenoxyethanol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 13. Separation of Ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride (1:2) on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 15. ec.europa.eu [ec.europa.eu]

- 16. biosynth.com [biosynth.com]

An In-Depth Technical Guide to 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride

This guide provides a comprehensive technical overview of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride, a key intermediate in the cosmetics and pharmaceutical industries. It is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, synthesis, applications, and safety.

Introduction

2-(2,4-Diaminophenoxy)ethanol dihydrochloride, with the CAS number 66422-95-5, is an aromatic amine primarily recognized for its role as an oxidative hair dye intermediate.[1][2] Its chemical structure, featuring two amino groups and a phenoxyethanol moiety, allows it to act as a "coupler" in permanent hair coloring systems.[1] When combined with a developer, typically an oxidizing agent like hydrogen peroxide, it undergoes a chemical reaction to form larger colorant molecules within the hair shaft, resulting in a long-lasting color.[1][3] The dihydrochloride salt form enhances its solubility in water, a crucial property for its formulation in cosmetic products.[4]

This compound is also known by several synonyms, including 2,4-Diaminophenoxyethanol 2HCl and 4-(2-Hydroxyethoxy)-1,3-phenylenediamine Dihydrochloride.[5][6] It typically appears as a grey to pale pink-grey or light grey to white crystalline powder.[1][2]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride is essential for its effective application and formulation.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂N₂O₂·2HCl | [5] |

| Molecular Weight | 241.12 g/mol | [5][7] |

| Appearance | Grey to pale pink-grey powder | [2] |

| Melting Point | 242.5 °C | [8] |

| Boiling Point | 432.7°C | [1] |

| Flash Point | 215.5°C | [1] |

| Purity | Typically >98.0% | [6] |

| Synonyms | 2,4-Diaminophenoxyethanol 2HCl, 4-(2-Hydroxyethoxy)-1,3-phenylenediamine Dihydrochloride | [5][6] |

| CAS Number | 66422-95-5 | [5] |

Synthesis and Manufacturing

The synthesis of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride is a multi-step process that is well-documented in patent literature. The general route involves the condensation of 2,4-dinitrochlorobenzene with ethylene glycol under alkaline conditions, followed by a hydrogenation reduction, and finally, salification with hydrochloric acid to yield the dihydrochloride salt.[9][10][11]

A representative synthesis pathway is as follows:

-

Condensation: 2,4-dinitrochlorobenzene is reacted with ethylene glycol in the presence of a base, such as sodium hydroxide or sodium carbonate.[9][12] This Williamson ether synthesis forms β-2,4-dinitrophenoxyethanol.[12]

-

Hydrogenation: The resulting dinitro compound is then subjected to catalytic hydrogenation under pressure to reduce the two nitro groups to amino groups.[12] A common catalyst for this step is a palladium-iron complex.[12]

-

Salification: The final step involves reacting the 2,4-diaminophenoxyethanol base with hydrochloric acid to form the more stable and water-soluble dihydrochloride salt.[9][10]

The process requires careful control of reaction conditions such as temperature, pressure, and pH to ensure high purity and yield.[11] Purity is a critical parameter, with high-performance liquid chromatography (HPLC) being a standard method for its determination.[1]

Mechanism of Action in Hair Dyeing

In oxidative hair coloring, 2-(2,4-Diaminophenoxy)ethanol dihydrochloride functions as a dye precursor, specifically a "coupler." The hair dyeing process is a complex chemical reaction that occurs within the hair fiber.[3]

Permanent hair dyes typically consist of two components that are mixed immediately before application: a formulation containing the dye precursors (developers and couplers) and an oxidizing agent, usually hydrogen peroxide.[3]

The mechanism can be summarized in the following steps:

-

Penetration: The mixture of dye precursors and hydrogen peroxide penetrates the hair shaft.[3]

-

Oxidation: Inside the hair shaft, the hydrogen peroxide oxidizes the developer molecules.

-

Coupling Reaction: The oxidized developer then reacts with the coupler molecule, in this case, 2-(2,4-Diaminophenoxy)ethanol. This reaction forms a larger, colored molecule.[1]

-

Trapping: These newly formed, larger colorant molecules are trapped within the hair structure, leading to a permanent color change.[3]

The final color achieved depends on the specific combination of developers and couplers used in the formulation, as well as the initial color of the hair.[3]

Caption: Oxidative Hair Dyeing Mechanism.

Analytical Methodologies

The quality control and analysis of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride are crucial for ensuring its safety and efficacy in final products. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose.

Exemplary HPLC Protocol for Purity Analysis

This protocol provides a general framework for the analysis of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride. Method optimization and validation are essential for specific applications.

-

Instrumentation:

-

HPLC system with a UV detector

-

Reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

-

Mobile Phase:

-

A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[13] The specific gradient or isocratic conditions would need to be optimized.

-

-

Sample Preparation:

-

Accurately weigh a known amount of the 2-(2,4-Diaminophenoxy)ethanol dihydrochloride sample.

-

Dissolve the sample in a suitable solvent, typically the mobile phase or a component of it, to a known concentration.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: Determined by the UV absorbance maximum of the analyte.

-

-

Analysis:

-

Inject the prepared sample and a standard solution of known concentration.

-

The purity is calculated by comparing the peak area of the analyte in the sample to the total peak area of all components in the chromatogram.

-

Safety and Toxicology

The safety of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride has been extensively evaluated by regulatory bodies such as the Scientific Committee on Consumer Safety (SCCS) in Europe and the Cosmetic Ingredient Review (CIR) Expert Panel in the United States.[3][14]

Key Toxicological Endpoints:

-

Acute Toxicity: The compound is considered to have moderate acute toxicity based on animal studies with oral exposure.[15]

-

Skin and Eye Irritation: It is considered to be a slight skin irritant and practically non-irritating to the eyes when tested at a concentration of 4.0%.[3][15]

-

Skin Sensitization: 2-(2,4-Diaminophenoxy)ethanol dihydrochloride is a moderate skin sensitizer, which means it may cause an allergic skin reaction in some individuals.[14][15]

-

Genotoxicity: Studies on its potential to cause gene mutations have been conducted, and the SCCS has concluded that its use in hair dyes does not pose a risk to consumer health in this regard, apart from its sensitizing potential.[8][14]

-

Carcinogenicity: In a carcinogenicity study in mice, the compound was not found to be carcinogenic.[15]

Regulatory Status:

-

European Union: The use of 2-(2,4-Diaminophenoxy)ethanol and its salts in oxidative hair dye formulations is restricted to a maximum concentration of 2.0% in the finished cosmetic product after mixing with hydrogen peroxide.[8][14]

-

United States: The CIR Expert Panel has concluded that 2,4-Diaminophenoxyethanol HCl and its sulfate salt are safe as hair dye ingredients at the current practices of use and concentration.[3][16]

It is important to note that products containing this ingredient must be labeled with appropriate warnings regarding potential skin sensitization.[3]

Conclusion

2-(2,4-Diaminophenoxy)ethanol dihydrochloride is a well-characterized chemical with a primary and significant role in the cosmetic industry as a hair dye intermediate. Its synthesis, mechanism of action, and safety profile have been thoroughly investigated. For researchers and professionals in drug development, a comprehensive understanding of this compound's properties and regulatory landscape is crucial for its potential application in other fields, while adhering to strict safety guidelines.

References

- 1. innospk.com [innospk.com]

- 2. 2-(2,4-Diaminophenoxy)ethanol dihydrochloride | 66422-95-5 [chemicalbook.com]

- 3. cosmeticsinfo.org [cosmeticsinfo.org]

- 4. CAS 66422-95-5: 2,4-Diaminophenoxyethanol dihydrochloride [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride | 66422-95-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. 2-(2',4'-Diaminophenoxy)ethanol dihydrochloride | C8H14Cl2N2O2 | CID 47932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. health.ec.europa.eu [health.ec.europa.eu]

- 9. Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN103396327A - Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride - Google Patents [patents.google.com]

- 11. CN103396327B - Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Separation of Ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride (1:2) on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. ec.europa.eu [ec.europa.eu]

- 15. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 16. cir-safety.org [cir-safety.org]

An In-Depth Technical Guide to 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride (CAS 66422-95-5)

Abstract: This technical guide provides a comprehensive overview of 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride, CAS No. 66422-95-5, a key intermediate in the cosmetics industry. With full editorial control, this document eschews rigid templates to deliver a narrative grounded in scientific integrity. It delves into the compound's chemical and physical properties, its pivotal role and mechanism of action in oxidative hair colorants, validated analytical methodologies, and a thorough safety and toxicological profile. The content is structured to provide researchers, scientists, and drug development professionals with actionable insights, explaining the causality behind experimental choices and ensuring that described protocols are self-validating systems. All claims are supported by authoritative sources, and data is presented for maximum clarity and utility.

Introduction and Strategic Importance

2-(2,4-Diaminophenoxy)ethanol dihydrochloride, also known by its INCI name 2,4-Diaminophenoxyethanol HCl, is an aromatic amine of significant commercial and research interest.[1][2] Its primary application lies within the formulation of permanent (oxidative) hair dye products, where it functions as a "coupler" or "secondary intermediate".[3][4] In this role, it reacts with primary intermediates (developers) in the presence of an oxidizing agent to form large, stable color molecules within the hair shaft, resulting in long-lasting color.[3][5] The dihydrochloride salt form enhances its water solubility and stability in formulation bases.[6][7] Understanding the technical nuances of this compound is critical for formulation chemists aiming to achieve specific color outcomes, ensure product stability, and meet stringent global safety standards.

Physicochemical Profile

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective and safe application. The properties of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride are summarized below. This data is essential for predicting its behavior in formulations, developing analytical methods, and establishing safe handling procedures.

| Property | Value | Source(s) |

| CAS Number | 66422-95-5 | [8] |

| EC Number | 266-357-1 | [9] |

| Molecular Formula | C₈H₁₂N₂O₂ · 2HCl (or C₈H₁₄Cl₂N₂O₂) | [6][8] |

| Molecular Weight | 241.11 - 241.12 g/mol | [10] |

| Appearance | Grey to pale pink-grey or off-white crystalline powder | [3] |

| Melting Point | 222 - 224 °C | [3] |

| Boiling Point | 432.7 °C (Predicted) | [3] |

| Flash Point | 215.5 °C (Predicted) | [3] |

| Water Solubility | 425 g/L at 20 °C | [6] |

| Purity (Typical) | ≥98.7% (by HPLC) | [3][4] |

| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. Recommended storage at 2°C - 8°C. | [9][11] |

Mechanism of Action in Oxidative Hair Coloration

The primary utility of 2-(2,4-Diaminophenoxy)ethanol HCl is as a coupler in permanent hair dye systems.[4] This process is a classic example of in-situ color generation through oxidative coupling.

Causality of the Process:

-

Alkalinization & Penetration: The hair dye formulation typically contains an alkalizing agent (e.g., ammonia or ethanolamine) which opens the hair cuticle. This allows the small, uncolored precursor molecules—both the developer (primary intermediate) and the coupler (our topic chemical)—to penetrate the hair shaft.

-

Oxidation: An oxidizing agent, almost universally hydrogen peroxide, is mixed with the dye base immediately before application.[5][12] The hydrogen peroxide has two functions: it lightens the natural melanin pigment in the hair and it oxidizes the developer molecule.

-

Coupling Reaction: The oxidized developer becomes a highly reactive electrophile. This species then rapidly attacks the electron-rich coupler molecule (a nucleophile), such as 2-(2,4-Diaminophenoxy)ethanol HCl.[4]

-

Color Formation & Trapping: This coupling reaction forms a larger, conjugated dye molecule. Further oxidation and polymerization can occur, creating even larger chromophores. These newly formed, large color molecules are physically trapped within the hair cortex, making the color permanent and resistant to washing out.[5] The final shade achieved is highly dependent on the specific developer and coupler(s) used in the formulation.[5]

Caption: Oxidative Hair Dye Chemistry Workflow

Analytical and Quality Control Protocols

Ensuring the purity and identity of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride is paramount for both safety and performance. High-Performance Liquid Chromatography (HPLC) is the standard method for assay and impurity profiling.

Step-by-Step HPLC-UV Assay Protocol

This protocol is a self-validating system designed to provide accurate and reproducible quantification.

Objective: To determine the purity of a 2-(2,4-Diaminophenoxy)ethanol dihydrochloride sample by HPLC with UV detection.

Materials:

-

2-(2,4-Diaminophenoxy)ethanol dihydrochloride reference standard (≥99.5% purity)

-

2-(2,4-Diaminophenoxy)ethanol dihydrochloride sample for testing

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Formic acid (or other suitable buffer component)

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

0.45 µm syringe filters

Instrumentation:

-

HPLC system with a UV/Vis or Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Data acquisition and processing software

Methodology:

-

Mobile Phase Preparation:

-

Rationale: A gradient elution is often necessary to separate the polar analyte from potential non-polar impurities. Formic acid is used to control the pH and ensure good peak shape for the amine analytes.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Degas both mobile phases using sonication or vacuum filtration.

-

-

Standard Preparation:

-

Rationale: An accurate standard is the cornerstone of quantitative analysis. A concentration in the mid-range of the expected linear response of the detector is chosen.

-

Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask.

-

Dissolve and dilute to volume with Mobile Phase A to achieve a concentration of ~0.5 mg/mL. This is the stock standard.

-

Prepare a working standard of ~50 µg/mL by diluting 5.0 mL of the stock standard to 50 mL with Mobile Phase A.

-

-

Sample Preparation:

-

Rationale: The sample is prepared at the same nominal concentration as the working standard to ensure it falls within the calibrated range and to minimize error.

-

Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask.

-

Dissolve and dilute to volume with Mobile Phase A.

-

Dilute 5.0 mL of this solution to 50 mL with Mobile Phase A.

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detector Wavelength: 254 nm (or optimal wavelength determined by UV scan)

-

Gradient Program:

Time (min) %A %B 0.0 95 5 15.0 50 50 17.0 5 95 20.0 5 95 20.1 95 5 | 25.0 | 95 | 5 |

-

-

Data Analysis:

-

Rationale: The purity is calculated using an external standard method based on the area percent of the main peak relative to the standard.

-

Inject the standard solution to determine the retention time and peak area.

-

Inject the sample solution.

-

Calculate the assay (% Purity) using the formula: % Purity = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

-

Caption: General HPLC Quality Control Workflow

Safety and Toxicology Profile

The safe use of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride is well-documented through extensive testing and evaluation by global regulatory bodies. The European Commission's Scientific Committee on Consumer Safety (SCCS) has concluded that its use in oxidative hair dyes at a maximum on-head concentration of 2.0% (after mixing with hydrogen peroxide) does not pose a risk to consumer health, apart from its sensitizing potential.[12][13]

| Toxicological Endpoint | Result / Observation | Source(s) |

| Acute Oral Toxicity | LD₅₀ is approximately 1000-1160 mg/kg bw in rats and mice. Classified as harmful if swallowed. | [9][14] |

| Skin Irritation | Not considered to be a skin irritant. | [14] |

| Eye Irritation | A 4% solution was found to be practically non-irritating in rabbit eyes. However, the pure substance may cause irritation. | [12][14] |

| Skin Sensitization | Considered a moderate skin sensitizer. This is the critical health effect for risk characterization. | [12][14] |

| Mutagenicity/Genotoxicity | In vitro tests showed some evidence of mutagenicity (e.g., in Salmonella typhimurium TA98), but in vivo studies were negative. | [4][12] |

| Carcinogenicity | Considered non-carcinogenic in mice. | [14] |

| Developmental Toxicity | No primary developmental toxicity expected. Effects observed at high doses were secondary to maternal toxicity. | [4][14] |

Protocol: Local Lymph Node Assay (LLNA) for Skin Sensitization

The LLNA is a standard in vivo method for identifying potential skin sensitizers.

Objective: To assess the skin sensitization potential of a substance by measuring lymphocyte proliferation in the draining auricular lymph nodes.

Methodology:

-

Animal Model: Typically, CBA/Ca or CBA/J mice are used.

-

Dose Formulation: The test substance is dissolved in a suitable vehicle (e.g., DMSO, acetone/olive oil). A preliminary screen is done to find the highest non-irritating concentration.[12]

-

Application: A defined volume (e.g., 25 µL) of the test substance at various concentrations (e.g., 0.5%, 1%, 2.5%, 5%, 10%) is applied to the dorsum of each ear for three consecutive days.[12] A vehicle control group and a positive control group (e.g., alpha-hexylcinnamaldehyde) are run in parallel.[12]

-

Proliferation Measurement: Two days after the last application, mice are injected intravenously with ³H-methyl thymidine (a radiolabelled DNA precursor).[12]

-

Node Excision & Processing: Several hours later, the animals are euthanized, and the draining auricular lymph nodes are excised and pooled per group.[12] A single-cell suspension is prepared from the lymph nodes.

-

Data Analysis: The incorporation of ³H-methyl thymidine is measured using a scintillation counter. A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI value of ≥ 3 is considered a positive result, indicating sensitization. The EC3 value (the estimated concentration needed to produce an SI of 3) can then be calculated.[12]

Handling, Storage, and Regulatory Context

Handling:

-

Use personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[9][15]

-

Work in a well-ventilated area or under an exhaust hood to avoid inhaling dust.[9]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical advice.[9][15]

Storage:

-

Store in a cool, dry place away from incompatible substances.[9]

-

Keep the container tightly closed to prevent moisture absorption and degradation.[9]

-

Stability data shows it is stable in aqueous solution for up to 9 days at 4°C when protected from light.[12][13]

Regulatory Status:

-

In the European Union, 2,4-Diaminophenoxyethanol and its salts are regulated under Annex III of the Cosmetics Regulation, permitted for use in oxidative hair dye products at a maximum on-head concentration of 2.0%.[4][5]

-

Similar restrictions are in place in other regions like Australia and Canada, reflecting a global consensus on its safe use conditions.[14][16]

Conclusion

2-(2,4-Diaminophenoxy)ethanol dihydrochloride is a well-characterized and vital component in the formulation of modern oxidative hair colorants. Its efficacy is rooted in the fundamental principles of oxidation and coupling chemistry, allowing for the creation of a wide spectrum of permanent hair shades. While it possesses a skin sensitization potential that necessitates careful formulation and consumer warnings, its broader toxicological profile has been extensively reviewed and deemed safe for its intended use under the established regulatory limits. The analytical protocols outlined herein provide a robust framework for quality control, ensuring that formulators can work with a high-purity material, leading to predictable performance and consumer safety.

References

-

European Commission. (2010). Opinion of the Scientific Committee on Consumer Safety on 2,4-diaminophenoxyethanol dihydrochloride and sulfate (A42). SCCS/1367/10. Retrieved from [Link]

-

AuteK. (n.d.). Exploring 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride: A Key Hair Dye Intermediate. Retrieved from [Link]

-

Cosmetic Ingredient Review. (2024). 2,4-Diaminophenoxyethanol HCl - CIR Report Data Sheet. Retrieved from [Link]

-

European Commission. (2006). SCCP Opinion on 2,4-Diaminophenoxyethanol and its salts. SCCP/0979/06. Retrieved from [Link]

-

Australian Government Department of Health. (2015). Ethanol, 2-(2,4-diaminophenoxy)-, dihydrochloride: Human health tier II assessment. Retrieved from [Link]

-

Australian Government Department of Health. (2011). FULL PUBLIC REPORT 2,4-Diaminophenoxyethanol sulfate. LTD/1528. Retrieved from [Link]

-

ChemBK. (2024). 2-(2,4-diaminophenoxy)ethanol dihydrochloride - Physico-chemical Properties. Retrieved from [Link]

-

Cosmetic Ingredient Review. (2024). Amended Safety Assessment of 2,4-Diaminophenoxyethanol HCl and 2,4-Diaminophenoxyethanol Sulfate as Used in Cosmetics. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2',4'-Diaminophenoxy)ethanol dihydrochloride. CID 47932. Retrieved from [Link]

-

Cosmetic Ingredient Review. (2025). Draft Final Amended Report on the Amended Safety of 2,4-Diaminophenoxyethanol HCl and 2,4-Diaminophenoxyethanol Sulfate as Used in Cosmetics. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.). 2-(2,4-diaminophenoxy)ethanol dihydrochloride Registration Dossier. Retrieved from [Link]

-

HaircolorChem. (n.d.). Innovations in Hair Colorants: The Role of 2,4-Diaminophenoxyethanol Sulfate. Retrieved from [Link]

-

Cosmetics Info. (n.d.). 2,4-Diaminophenoxyethanol HCl. Retrieved from [Link]

- Patsnap. (n.d.). Preparation method of 2,4-diaminophenoxyethanol hydrochloride. CN103396327A.

-

ResearchGate. (2007). Synthesis of β-2, 4-diaminophenoxyethanol dihydrochloride with Pd-Fe adsorptive resin as catalyst. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2,4-diaminophenoxyethanol HCl. Retrieved from [Link]

- Google Patents. (n.d.). Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride. CN103396327A.

-

COSMILE Europe. (n.d.). 2,4-DIAMINOPHENOXYETHANOL HCL. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2,4-Diaminophenoxy)ethanol dihydrochloride. SID 135007680. Retrieved from [Link]

Sources

- 1. cosmileeurope.eu [cosmileeurope.eu]

- 2. SID 135007680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. innospk.com [innospk.com]

- 4. cir-safety.org [cir-safety.org]

- 5. cosmeticsinfo.org [cosmeticsinfo.org]

- 6. chembk.com [chembk.com]

- 7. CAS 66422-95-5: 2,4-Diaminophenoxyethanol dihydrochloride [cymitquimica.com]

- 8. 2-(2,4-Diaminophenoxy)ethanol dihydrochloride | 66422-95-5 [chemicalbook.com]

- 9. jayorganics.com [jayorganics.com]

- 10. scbt.com [scbt.com]

- 11. 2,4-Diaminophenoxyethanol 2HCl | 66422-95-5 | FD38978 [biosynth.com]

- 12. ec.europa.eu [ec.europa.eu]

- 13. health.ec.europa.eu [health.ec.europa.eu]

- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 15. biosynth.com [biosynth.com]

- 16. industrialchemicals.gov.au [industrialchemicals.gov.au]

4-(2-hydroxyethoxy)-1,3-phenylenediamine dihydrochloride properties

An In-depth Technical Guide to 4-(2-hydroxyethoxy)-1,3-phenylenediamine dihydrochloride for Advanced Research

Introduction

4-(2-hydroxyethoxy)-1,3-phenylenediamine dihydrochloride, with the CAS Number 66422-95-5, is an aromatic amine belonging to the phenylenediamine family.[1][2][3] While its primary established application lies as an intermediate in the formulation of oxidative hair dyes, its structural motifs—a substituted benzene ring with reactive amine groups and a hydrophilic hydroxyethoxy side chain—present a compelling scaffold for exploration in broader chemical and pharmaceutical research.[1] Phenylenediamines are a class of compounds recognized for their versatile reactivity and redox properties, serving as key building blocks in polymers, dyes, and as structural alerts in medicinal chemistry.[4][5][6]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the core technical properties of 4-(2-hydroxyethoxy)-1,3-phenylenediamine dihydrochloride. Moving beyond a simple recitation of data, we will delve into the causality behind its chemical behavior, provide actionable experimental protocols, and explore its potential in advanced research applications, grounded in authoritative scientific principles.

Section 1: Physicochemical and Structural Characteristics

The physical properties of a compound dictate its handling, formulation, and reactivity. 4-(2-hydroxyethoxy)-1,3-phenylenediamine dihydrochloride is typically a pale grey or light yellow crystalline solid.[1][7] Its dihydrochloride salt form significantly enhances its aqueous solubility, a critical factor for many laboratory and industrial applications.

The molecule's stability is a key consideration for its storage and use. It is known to be sensitive to both air and light, and is also hygroscopic.[1][7][8][9] This instability is characteristic of phenylenediamines, which can oxidize to form colored polymeric products. The presence of antioxidants or storage under an inert atmosphere is crucial to maintain its integrity.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₈H₁₄Cl₂N₂O₂ | [1][7][10] |

| Molecular Weight | 241.11 g/mol | [1][7] |

| Appearance | Grey to Pale Pink-Grey Powder / Light yellow crystals | [1][7] |

| Melting Point | 222-224 °C | [1][7] |

| Density | 1.409 g/cm³ (at 20 °C) | [1][7] |

| Water Solubility | 425 g/L (at 20 °C) | [1][7] |

| LogP (Octanol/Water) | -0.98 (at 20 °C) | [1][7] |

| Vapor Pressure | 0 Pa (at 20 °C) | [1][7] |

| Stability | Air & Light Sensitive, Hygroscopic |[1][7][8][9] |

The negative LogP value indicates a high degree of hydrophilicity, consistent with the hydroxyethoxy group and the dihydrochloride salt form, making it highly soluble in polar solvents like water and alcohols.[1][7]

Section 2: Synthesis and Purification

Understanding the synthesis of 4-(2-hydroxyethoxy)-1,3-phenylenediamine dihydrochloride is fundamental to ensuring its purity and for developing derivatives. The common synthetic route involves a three-step process starting from 2,4-dinitrochlorobenzene.[1]

Caption: Synthetic pathway for 4-(2-hydroxyethoxy)-1,3-phenylenediamine dihydrochloride.

Experimental Protocol: Synthesis

This protocol is a representative methodology based on established chemical principles for this class of compounds.[1][11][12]

Step 1: Synthesis of 2-(2,4-Dinitrophenoxy)ethanol

-

In a reaction vessel equipped with a stirrer and condenser, dissolve 2,4-dinitrochlorobenzene in an excess of ethylene glycol.

-

Under stirring, slowly add a strong base (e.g., sodium hydroxide) to catalyze the nucleophilic aromatic substitution. The electron-withdrawing nitro groups activate the chlorine for displacement by the glycolate anion.

-

Heat the mixture gently (e.g., 60-80 °C) and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and pour it into cold water to precipitate the product.

-

Filter the resulting solid, wash with water to remove excess glycol and base, and dry under vacuum.

Step 2: Synthesis of 4-(2-Hydroxyethoxy)-1,3-phenylenediamine (Free Base)

-

Dissolve the 2-(2,4-dinitrophenoxy)ethanol from Step 1 in a suitable solvent such as ethanol or methanol.[11]

-

Transfer the solution to a hydrogenation reactor.

-

Add a catalytic amount of 10% Palladium on activated carbon (Pd/C).

-

Pressurize the reactor with hydrogen gas (e.g., 50 psi) and agitate at room temperature.[11] The two nitro groups are reduced to primary amines.

-

Monitor the reaction by observing hydrogen uptake. Once the reaction is complete, carefully vent the reactor and filter the mixture through celite to remove the Pd/C catalyst.

-

Evaporate the solvent under reduced pressure to yield the crude free base, which may be an oil or a low-melting solid.

Step 3: Formation of the Dihydrochloride Salt

-

Dissolve the crude free base from Step 2 in a minimal amount of a suitable solvent like isopropanol or ethanol.

-

To prevent oxidation of the diamine, a small amount of a reducing agent like stannous chloride can be added.[12]

-

Slowly add a concentrated solution of hydrochloric acid (e.g., 2 equivalents) to the stirred solution.

-

The dihydrochloride salt will precipitate. Cool the mixture in an ice bath to maximize yield.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry in a vacuum desiccator.

Section 3: Applications and Research Potential

While primarily used as a dye intermediate, the structure of 4-(2-hydroxyethoxy)-1,3-phenylenediamine dihydrochloride lends itself to broader applications in drug discovery and materials science.[1][7]

Current Application: Oxidative Hair Dyes

As an oxidation colorant, it serves as a "coupler" or "developer." In the presence of an oxidizing agent (like hydrogen peroxide) and a "primary intermediate" (such as p-phenylenediamine), it undergoes oxidative coupling to form larger, colored indo-dye molecules that are trapped within the hair shaft.[1]

Potential Application: Drug Discovery Scaffold

The phenylenediamine moiety is a key structural element in various pharmacologically active compounds. For instance, derivatives of 3,4-diaminoanisole (a related compound) are explored in various research contexts.[13] The subject molecule can serve as a versatile starting material.

Caption: Potential workflow for utilizing the compound in drug discovery.

The two amine groups offer differential reactivity for creating diverse chemical libraries. The amine at position 1 is ortho to the activating hydroxyethoxy group, while the amine at position 3 is para. This electronic difference can be exploited for selective functionalization. The hydroxy group provides a handle for further modification or for improving the pharmacokinetic properties of potential drug candidates, such as apremilast, which contains a substituted ethoxy-phenyl group.[14]

Potential Application: Probe for Oxidative Stress

N,N-dialkylated p-phenylenediamines are well-known for their ability to form stable, colored radical cations upon one-electron oxidation.[5][15] This property has been harnessed to develop assays for measuring the oxidative status of biological samples like plasma.[15][16] It is plausible that 4-(2-hydroxyethoxy)-1,3-phenylenediamine could be developed into a novel probe for similar applications, where its oxidation by reactive oxygen species (ROS) would lead to a measurable colorimetric or fluorometric signal.

Section 4: Analytical Methodologies

Accurate analysis is critical for quality control and research applications. High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification and purity assessment of phenylenediamines.[4]

Protocol: HPLC Analysis of Purity

This protocol is adapted from established methods for phenylenediamine analysis.[4]

-

Standard Preparation: Accurately weigh and dissolve 4-(2-hydroxyethoxy)-1,3-phenylenediamine dihydrochloride in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.

-

Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to a concentration within the calibration range.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 7.0) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good peak shape and separation.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV detector set to a wavelength of maximum absorbance (determined by UV scan, typically around 240 nm or 290 nm for phenylenediamines).

-

-

Analysis: Inject the standards and sample. Identify the peak corresponding to the analyte by its retention time. Quantify the amount and calculate purity based on the calibration curve.

Caption: General workflow for HPLC-based purity analysis.

Section 5: Safety, Handling, and Storage

Phenylenediamines as a class require careful handling due to their potential toxicity and sensitizing effects.[17] While specific toxicological data for this compound is limited, adherence to strict safety protocols based on analogous compounds is mandatory.

Table 2: Summary of Key Hazards (based on related compounds)

| Hazard Type | GHS Statement | Source(s) |

|---|---|---|

| Acute Toxicity | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. | |

| Skin/Eye Irritation | H319: Causes serious eye irritation. | |

| Sensitization | H317: May cause an allergic skin reaction. | [17] |

| Aquatic Toxicity | H410: Very toxic to aquatic life with long lasting effects. |

| Chronic Effects | H341/H351: Suspected of causing genetic defects/cancer (for some isomers). |[17][18] |

Protocol: Safe Handling and Storage

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[17]

-

Ventilation: Handle the solid compound only in a certified chemical fume hood to avoid inhalation of dust.[8][19]

-

Dispensing: When weighing, use a balance in a ventilated enclosure or fume hood. Avoid creating dust.

-

Spill Response: In case of a spill, cordon off the area. Do not create dust. Carefully collect the spilled solid using appropriate tools and place it in a sealed container for hazardous waste disposal.[19] Clean the area with a wet cloth, ensuring no residue remains.

-

First Aid:

-

Inhalation: Move to fresh air immediately. Seek medical attention.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[9]

-

Eye Contact: Rinse cautiously with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention from an ophthalmologist.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[17]

-

-